
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 . It belongs to the class of benzoquinones, which are known for their distinctive quinone structure. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the benzoquinone core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone typically involves the bromination of 3,5-dimethyl-1,4-benzoquinone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{Br}_2\text{O}_2 + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of dibromohydroquinone.
Substitution: Formation of substituted benzoquinone derivatives.
Applications De Recherche Scientifique
2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and proteins, by altering their redox state. This can lead to changes in cellular processes and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
- 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Comparison: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone is unique due to the specific positioning of the bromine and methyl groups on the benzoquinone core. This structural arrangement influences its reactivity and properties. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
87405-27-4 |
|---|---|
Formule moléculaire |
C8H6Br2O2 |
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3 |
Clé InChI |
LAGROTQXGYXIRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


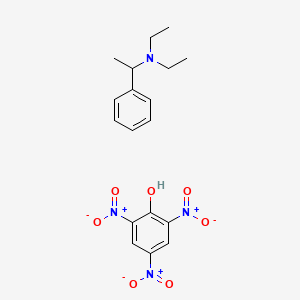
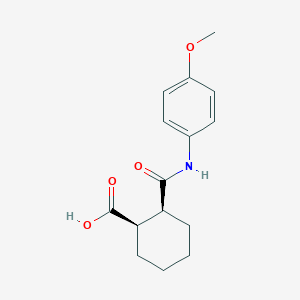

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
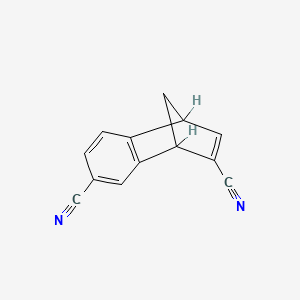


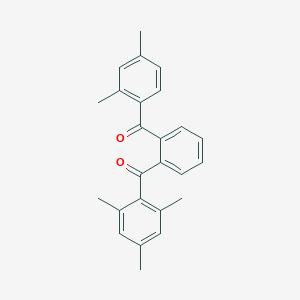

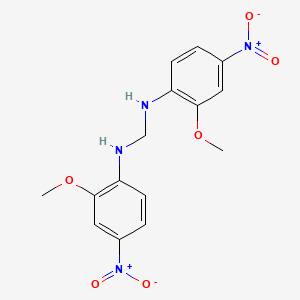

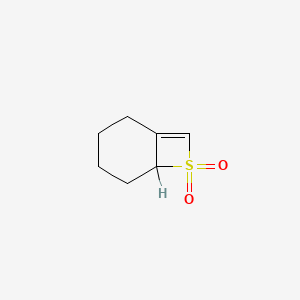
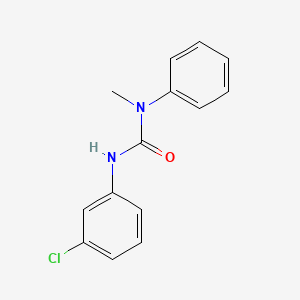
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
